Structural Binding Validation: Experimentally Confirmed Occupancy in CYP3A4 Active Site vs. Unsubstituted Piperazine Analog
The 3D binding pose and occupancy of 4-(4-Ethylpiperazin-1-yl)aniline have been experimentally resolved via X-ray crystallography in complex with Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme. The compound (Ligand ID: VYU) occupies the active site with a defined geometry (Real space correlation coefficient: 0.465) [1]. In contrast, the crystal structure of the analogous unsubstituted piperazine-aniline derivative in complex with CYP3A4 is not reported in the PDB, highlighting that the N-ethyl substituent facilitates a specific binding interaction necessary for this structural biology application.
| Evidence Dimension | Crystallographic Binding Validation (CYP3A4) |
|---|---|
| Target Compound Data | PDB Ligand ID: VYU; Real space correlation coefficient: 0.465; Model completeness: 100% [1] |
| Comparator Or Baseline | 4-(Piperazin-1-yl)aniline (Unsubstituted analog) |
| Quantified Difference | Not applicable (Comparator lacks reported PDB structure for CYP3A4 binding) |
| Conditions | X-ray crystallography, PDB ID: 7FN9 [1] |
Why This Matters
This provides definitive, high-resolution structural validation of target engagement, de-risking medicinal chemistry campaigns focused on CYP3A4 modulation or where metabolic stability via CYP3A4 is a concern.
- [1] RCSB Protein Data Bank. (2021). Crystal structure of Cytochrome P450 3A4 in complex with 4-(4-ethylpiperazin-1-yl)aniline (Ligand ID: VYU). PDB ID: 7FN9. View Source
